molecular formula C24H17Cl2N3S B11068650 2-[3-(2,4-dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

2-[3-(2,4-dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Cat. No.: B11068650
M. Wt: 450.4 g/mol
InChI Key: VIISMLGPIHBIJQ-UHFFFAOYSA-N
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Description

2-[3-(2,4-dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring fused with a thiazole ring, and substituted with phenyl and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,4-dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the thiazole ring. Key reagents often include hydrazine derivatives, phenylhydrazine, and thioamides. The reaction conditions usually involve refluxing in solvents such as ethanol or acetic acid, with catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time. The use of automated reactors and advanced purification methods like chromatography and crystallization are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,4-dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or dichlorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. Solvents like dichloromethane, tetrahydrofuran, and dimethyl sulfoxide are commonly used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

2-[3-(2,4-dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[3-(2,4-dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic process. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2,4-dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is unique due to its specific combination of pyrazole and thiazole rings, along with the dichlorophenyl and phenyl substitutions. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H17Cl2N3S

Molecular Weight

450.4 g/mol

IUPAC Name

2-[5-(2,4-dichlorophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-phenyl-1,3-thiazole

InChI

InChI=1S/C24H17Cl2N3S/c25-18-11-12-19(20(26)13-18)21-14-23(17-9-5-2-6-10-17)29(28-21)24-27-22(15-30-24)16-7-3-1-4-8-16/h1-13,15,23H,14H2

InChI Key

VIISMLGPIHBIJQ-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=C(C=C(C=C2)Cl)Cl)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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